chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of porphyrins. Porphyrins are naturally occurring pigments and aromatic macrocycles constructed from four pyrroles that are fully conjugated with four meso-carbons
Preparation Methods
The synthesis of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves several steps. The starting material, 5,10,15,20-tetraphenylporphyrin, is synthesized through the condensation of pyrrole and benzaldehyde under acidic conditions . The resulting porphyrin is then metallated with chromium chloride to form the chlorochromium complex. The reaction conditions typically involve refluxing the porphyrin with chromium chloride in a suitable solvent such as acetonitrile .
Chemical Reactions Analysis
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of higher oxidation state complexes, while reduction can result in the formation of lower oxidation state species .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions due to its ability to stabilize metals in unusual oxidation states . In industry, it is used in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves its ability to coordinate with various substrates and stabilize different oxidation states of chromium. The molecular targets and pathways involved in its action depend on the specific application. For example, in photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues .
Comparison with Similar Compounds
Chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can be compared with other similar compounds such as 5,10,15,20-tetraphenyl-21-thia-porphyrin and 5,10,15,20-tetraphenyl-21,23-dithia-porphyrin . These compounds also belong to the class of porphyrins and exhibit similar physicochemical properties. the presence of different heteroatoms in the macrocycle can lead to variations in their stability and reactivity . The unique feature of this compound is its ability to stabilize chromium in unusual oxidation states, which makes it particularly useful in catalytic applications .
Properties
Molecular Formula |
C44H38ClCrN4 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
chlorochromium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;1H;/q-2;;+3/p-1 |
InChI Key |
HMSWTWDTHNBBKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.Cl[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.